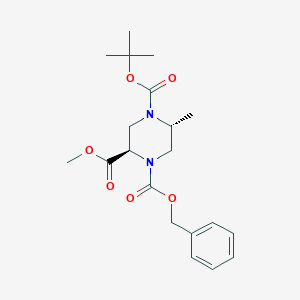
1-Benzyl 4-(tert-butyl) 2-methyl (2R,5R)-5-methylpiperazine-1,2,4-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl 4-(tert-butyl) 2-methyl (2R,5R)-5-methylpiperazine-1,2,4-tricarboxylate is a complex organic compound with a unique structure that includes a piperazine ring substituted with benzyl, tert-butyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl 4-(tert-butyl) 2-methyl (2R,5R)-5-methylpiperazine-1,2,4-tricarboxylate typically involves multiple steps, including the formation of the piperazine ring and subsequent substitution reactions. One common method involves the use of tert-butyl esters, which are introduced into the molecule using flow microreactor systems . This method is efficient, versatile, and sustainable compared to traditional batch processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl 4-(tert-butyl) 2-methyl (2R,5R)-5-methylpiperazine-1,2,4-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Benzyl 4-(tert-butyl) 2-methyl (2R,5R)-5-methylpiperazine-1,2,4-tricarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl 4-(tert-butyl) 2-methyl (2R,5R)-5-methylpiperazine-1,2,4-tricarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl 4-(tert-butyl) 2-methylpiperazine: Lacks the tricarboxylate groups.
1-Benzyl 4-(tert-butyl) 2-methyl (2R,5R)-5-methylpiperazine-1,2-dicarboxylate: Contains two carboxylate groups instead of three.
Uniqueness
1-Benzyl 4-(tert-butyl) 2-methyl (2R,5R)-5-methylpiperazine-1,2,4-tricarboxylate is unique due to the presence of three carboxylate groups, which may confer distinct chemical and biological properties compared to similar compounds with fewer carboxylate groups.
Properties
Molecular Formula |
C20H28N2O6 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
1-O-benzyl 4-O-tert-butyl 2-O-methyl (2R,5R)-5-methylpiperazine-1,2,4-tricarboxylate |
InChI |
InChI=1S/C20H28N2O6/c1-14-11-22(18(24)27-13-15-9-7-6-8-10-15)16(17(23)26-5)12-21(14)19(25)28-20(2,3)4/h6-10,14,16H,11-13H2,1-5H3/t14-,16-/m1/s1 |
InChI Key |
OPLMMWUGTOXMPZ-GDBMZVCRSA-N |
Isomeric SMILES |
C[C@@H]1CN([C@H](CN1C(=O)OC(C)(C)C)C(=O)OC)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC1CN(C(CN1C(=O)OC(C)(C)C)C(=O)OC)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















